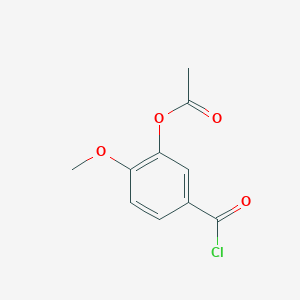
3-(Chlorocarbonyl)-6-methoxyphenyl acetate
Cat. No. B8429408
M. Wt: 228.63 g/mol
InChI Key: WDJHJCFUJVLBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06492403B1
Procedure details


Using the procedure in Example 85, step (a), 400 mg (1.90 mmol) of 3-acetyloxy-4-methoxybenzoic acid (as prepared in the previous step) was treated with 663 μL (7.60 mmol) of oxalyl chloride and 25 μL of anhyd DMF for 2 h to afford, after workup, the title compound as a beige crystalline solid which was used in the following step without further purification.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[C:8](O)=[O:9])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:19])=O>CN(C=O)C>[C:1]([O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[C:7]([C:8]([Cl:19])=[O:9])[CH:6]=1)(=[O:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=CC1OC
|
Step Two
|
Name
|
|
|
Quantity
|
663 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 μL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as prepared in the previous step)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after workup, the title compound as a beige crystalline solid which was used in the following step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OC1=CC(=CC=C1OC)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
